6-Hydroxy-5-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula and a molecular weight of 188.11 g/mol. This compound features a hydroxyl group, a trifluoromethyl group, and a nitrile group, which contribute to its unique chemical properties and potential applications in various scientific fields. It is classified as a heterocyclic compound, specifically belonging to the nicotinonitrile family, which is known for its diverse biological activities and utility in medicinal chemistry.
The synthesis of 6-Hydroxy-5-(trifluoromethyl)nicotinonitrile typically involves the reaction of 5-(trifluoromethyl)nicotinonitrile with hydroxylating agents. Common methods include:
In industrial settings, the production may involve batch reactions optimized for yield and purity. Techniques such as recrystallization or chromatography are used for purification, ensuring that the final product meets quality standards.
The molecular structure of 6-Hydroxy-5-(trifluoromethyl)nicotinonitrile can be represented as follows:
C1=C(C(=CNC1=O)C#N)C(F)(F)F
OPVSJJVFZHNNHG-UHFFFAOYSA-N
This structure indicates the presence of a pyridine ring, with substituents that significantly influence its reactivity and interactions with biological systems.
6-Hydroxy-5-(trifluoromethyl)nicotinonitrile undergoes several types of chemical reactions:
The mechanism of action for 6-Hydroxy-5-(trifluoromethyl)nicotinonitrile involves interactions at the molecular level:
The physical properties of 6-Hydroxy-5-(trifluoromethyl)nicotinonitrile include:
Key chemical properties include:
These properties make it a versatile compound in synthetic organic chemistry and medicinal applications.
6-Hydroxy-5-(trifluoromethyl)nicotinonitrile has various scientific uses:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1